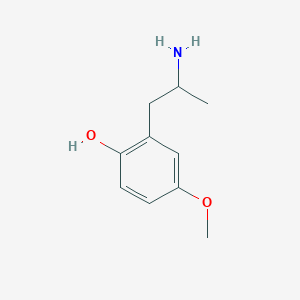
2-(2-Aminopropyl)-4-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminopropyl)-4-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group attached to a propyl chain and a methoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Aminopropyl)-4-methoxyphenol can be achieved through several synthetic routes. One common method involves the reaction of meta-methoxy bromobenzene with propylene oxide, followed by treatment with methane sulfonic acid, ammonia methanol, and hydrobromic acid . This multi-step reaction yields the desired product with a comprehensive yield of over 63%, making it suitable for industrial-scale production.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of protective groups and selective catalysts to enhance yield and purity.
化学反応の分析
Types of Reactions
2-(2-Aminopropyl)-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, substituted phenols, and various amine derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(2-Aminopropyl)-4-methoxyphenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and as an intermediate in drug synthesis.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-Aminopropyl)-4-methoxyphenol involves its interaction with various molecular targets and pathways. It acts as an indirect sympathomimetic agent, causing the release of norepinephrine from adrenergic nerve terminals. This results in various physiological effects, including mydriasis (dilation of the pupil) and increased heart rate .
類似化合物との比較
2-(2-Aminopropyl)-4-methoxyphenol can be compared with other similar compounds, such as:
5-(2-Aminopropyl)benzofuran (5-APB): Both compounds have similar structures and pharmacological profiles, but 5-APB is more potent in its effects on monoamine transporters.
6-(2-Aminopropyl)benzofuran (6-APB): Similar to 5-APB, 6-APB also interacts with monoamine transporters and has stimulant-like properties.
3,4-Methylenedioxyamphetamine (MDA): While MDA has a different structure, it shares similar effects on monoamine transmission and is used as a reference compound in studies involving this compound.
特性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
2-(2-aminopropyl)-4-methoxyphenol |
InChI |
InChI=1S/C10H15NO2/c1-7(11)5-8-6-9(13-2)3-4-10(8)12/h3-4,6-7,12H,5,11H2,1-2H3 |
InChIキー |
GPZMNNPIQBORLJ-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=C(C=CC(=C1)OC)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B15306243.png)


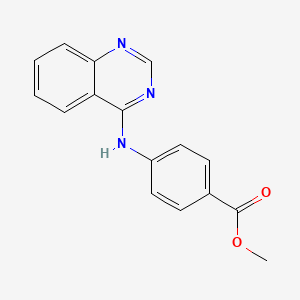
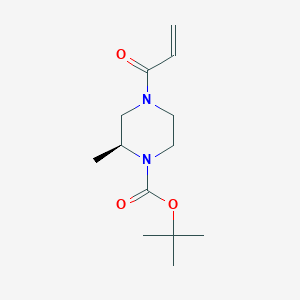
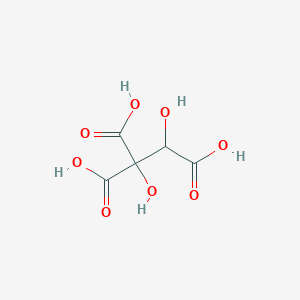
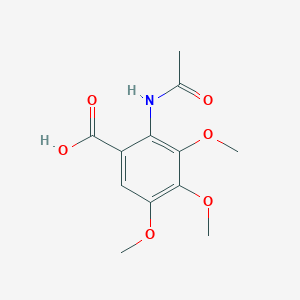
![4-[2-(Methylsulfanyl)phenoxy]benzoic acid](/img/structure/B15306293.png)
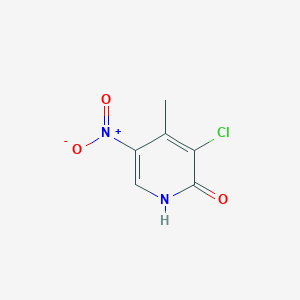
![tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate](/img/structure/B15306314.png)
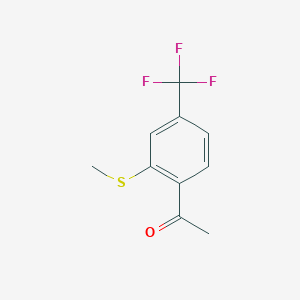

![[(3S)-piperidin-3-yl]methanethiol hydrochloride](/img/structure/B15306333.png)

